molecular formula C15H18N2O B2530477 1-[(Piperidin-4-yl)methoxy]isoquinoline CAS No. 1368324-75-7

1-[(Piperidin-4-yl)methoxy]isoquinoline

Cat. No.: B2530477
CAS No.: 1368324-75-7
M. Wt: 242.322
InChI Key: RVDCNZZPUYVLHP-UHFFFAOYSA-N
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Description

1-[(Piperidin-4-yl)methoxy]isoquinoline is a compound that features a piperidine ring attached to an isoquinoline moiety via a methoxy linker

Scientific Research Applications

Crystallography and Structural Analysis

Structural Insights

The study of crystal structures and Hirshfeld surface analyses provides insights into the molecular interactions and properties of compounds structurally related to "1-[(Piperidin-4-yl)methoxy]isoquinoline." For instance, the analysis of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline shows that dispersion forces significantly contribute to intermolecular interactions in the crystals, highlighting the absence of classical hydrogen bonds (Ullah & Stoeckli-Evans, 2021).

Pharmacological Applications

Serotonin Receptor Modulation

Piperazinylpyridine derivatives, including those structurally related to "this compound," have been designed to act as novel serotonin subtype 1A (5-HT1A) agonists and subtype 3 (5-HT3) antagonists. These compounds show promise in the treatment of irritable bowel syndrome (IBS), with specific modifications enhancing receptor affinities and exhibiting desired pharmacological activities (Asagarasu et al., 2009).

Agricultural Applications

Insecticidal Activity

Pyridine derivatives related to "this compound" have shown insecticidal activity. Notably, a compound demonstrated significant efficacy against the cowpea aphid, Aphis craccivora, indicating potential applications in agricultural pest management (Bakhite et al., 2014).

Materials Science

Anticorrosion Agents

8-Hydroxyquinoline derivatives, similar in structural complexity to "this compound," have been investigated for their anticorrosion performance on mild steel in acidic media. Studies incorporating gravimetric, electrochemical methods, and computational simulations suggest these compounds are effective cathodic inhibitors, providing a foundation for the development of new anticorrosion materials (Douche et al., 2020).

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-4-yl)methoxy]isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a methoxy-substituted isoquinoline. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[(Piperidin-4-yl)methoxy]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Pd/C with hydrogen gas.

    Substitution: Na

Properties

IUPAC Name

1-(piperidin-4-ylmethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDCNZZPUYVLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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